4H-1-Benzopyran-2-carboxamide, 5,7-dimethyl-4-oxo-
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Overview
Description
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromone core. This intermediate is then reacted with an amine to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the chromone ring .
Scientific Research Applications
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit cell proliferation by interfering with cellular pathways involved in cancer cell growth. The compound’s anti-inflammatory effects are due to its inhibition of the enzyme 5-lipoxygenase, which plays a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound is similar in structure but has a benzyloxy group at the 7-position.
4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione: This compound has a pyrimidine ring fused to the chromone core.
Uniqueness
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a cytotoxic and anti-inflammatory agent makes it a valuable compound for further research and development .
Properties
CAS No. |
33544-04-6 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(14)5-10(12(13)15)16-9(11)4-6/h3-5H,1-2H3,(H2,13,15) |
InChI Key |
UTAURGNFTNUWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N)C |
Origin of Product |
United States |
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